molecular formula C31H31N7O7S3 B2843150 N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide CAS No. 394232-23-6

N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide

Cat. No. B2843150
CAS RN: 394232-23-6
M. Wt: 709.81
InChI Key: CSDRYEBXIIVLRE-UHFFFAOYSA-N
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Description

N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide is a useful research compound. Its molecular formula is C31H31N7O7S3 and its molecular weight is 709.81. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide and its derivatives have been studied for their corrosion inhibiting effects. Benzothiazole derivatives, similar in structure, were synthesized and found to exhibit significant corrosion inhibition efficiency against steel in acidic environments. These compounds can adsorb onto metal surfaces through both physical and chemical means, providing a protective layer against corrosion. The relationship between experimental results and quantum chemical parameters was explored, indicating a correlation that could be beneficial in designing more effective corrosion inhibitors (Hu et al., 2016).

Antimicrobial and Analgesic Activities

Another aspect of research involves the synthesis of novel compounds derived from benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, including structures related to the compound . These compounds were evaluated for their antimicrobial and analgesic properties. Among them, certain derivatives exhibited notable COX-2 inhibitory activity, analgesic effects, and anti-inflammatory properties. This suggests potential applications in developing new therapeutic agents for treating inflammation and pain (Abu‐Hashem et al., 2020).

Heterocyclic Compound Synthesis

Research on benzothiazole derivatives also extends to the synthesis of heterocyclic compounds, such as imidazolines and thiazolines. These compounds are of interest due to their biological activities, which include herbicidal and anticonvulsive properties. The study of the base-catalyzed ring-closure reactions of benzoylamino-thiopropanamides to form such heterocycles provides valuable insights into the chemical behavior and potential applications of these compounds in pharmaceuticals (Sedlák et al., 2003).

Anticancer Properties

The structural motif present in N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide is also found in compounds investigated for anticancer activities. Some derivatives containing the benzothiazole and morpholine moieties have been synthesized and evaluated against various cancer cell lines, demonstrating moderate to excellent anticancer activities. This highlights the potential of such compounds in the development of new anticancer therapies (Ravinaik et al., 2021).

properties

IUPAC Name

N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(2,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H31N7O7S3/c1-43-21-9-12-25(44-2)24(17-21)38-27(35-36-31(38)46-19-28(39)34-30-33-23-5-3-4-6-26(23)47-30)18-32-29(40)20-7-10-22(11-8-20)48(41,42)37-13-15-45-16-14-37/h3-12,17H,13-16,18-19H2,1-2H3,(H,32,40)(H,33,34,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSDRYEBXIIVLRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2C(=NN=C2SCC(=O)NC3=NC4=CC=CC=C4S3)CNC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCOCC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H31N7O7S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

709.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide

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